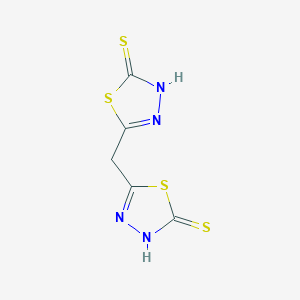
5,5'-Methylenedi(1,3,4-thiadiazole-2(3H)-thione)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-Methylenedi(1,3,4-thiadiazole-2(3H)-thione) is a heterocyclic compound containing sulfur and nitrogen atoms within its structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes are scaled up for industrial purposes, with optimizations for yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-Methylenedi(1,3,4-thiadiazole-2(3H)-thione) can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions for these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or other reduced forms.
Aplicaciones Científicas De Investigación
5,5’-Methylenedi(1,3,4-thiadiazole-2(3H)-thione) has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Comparación Con Compuestos Similares
Similar Compounds
1,3,4-Thiadiazole Derivatives:
Thiosemicarbazones: Compounds with sulfur and nitrogen atoms that exhibit similar chemical properties.
Uniqueness
5,5’-Methylenedi(1,3,4-thiadiazole-2(3H)-thione) is unique due to its specific structure and the presence of both sulfur and nitrogen atoms, which contribute to its distinct chemical and biological properties.
Propiedades
Número CAS |
70066-79-4 |
|---|---|
Fórmula molecular |
C5H4N4S4 |
Peso molecular |
248.4 g/mol |
Nombre IUPAC |
5-[(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)methyl]-3H-1,3,4-thiadiazole-2-thione |
InChI |
InChI=1S/C5H4N4S4/c10-4-8-6-2(12-4)1-3-7-9-5(11)13-3/h1H2,(H,8,10)(H,9,11) |
Clave InChI |
XUFJHTRVFXOZOI-UHFFFAOYSA-N |
SMILES canónico |
C(C1=NNC(=S)S1)C2=NNC(=S)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


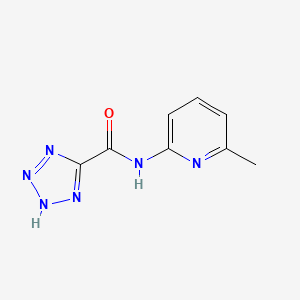
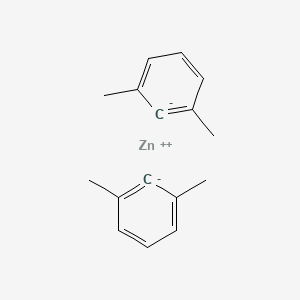
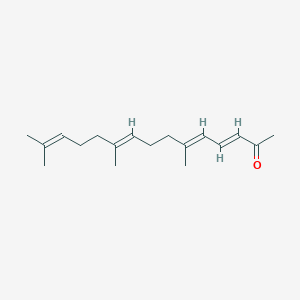
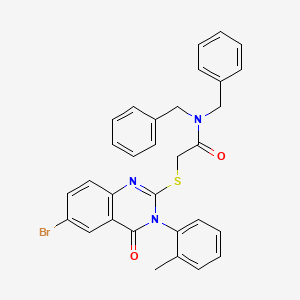
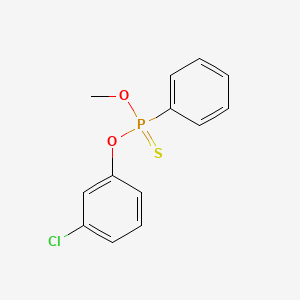
![5-Ethenyl-2-methyl-1-[2-(octyloxy)-2-oxoethyl]pyridin-1-ium bromide](/img/structure/B14480158.png)


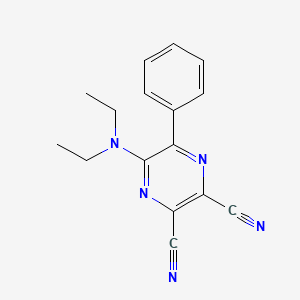
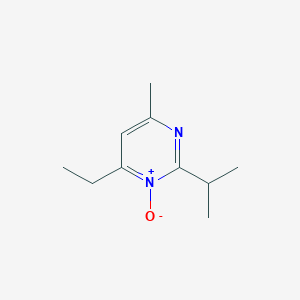
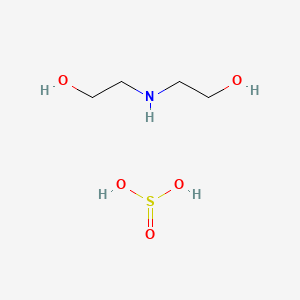
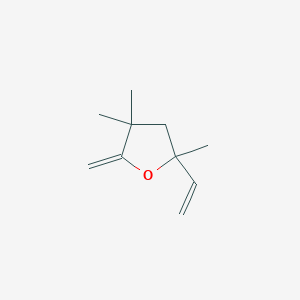
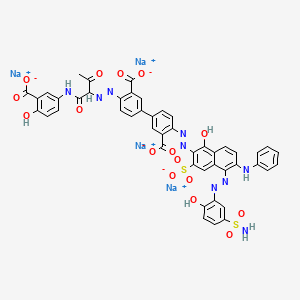
![2,4,7-Trinitro-11H-indeno[1,2-B]quinoxaline](/img/structure/B14480219.png)
